5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil

5-Fluorouracil derivatives Anticancer agents Comparative pharmacology

Seeking a defined 5-FU derivative scaffold for SAR-driven medchem? 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil (CAS 55185-82-5) features a distinct N1,N3-bis(2-hydroxyethyl) substitution pattern designed to modulate pharmacological properties relative to parent 5-FU. • Defined N1,N3-disubstituted 5-fluorouracil scaffold • Enables systematic structure-activity relationship (SAR) exploration • In stock; fast global shipping with no special permits required

Molecular Formula C8H11FN2O4
Molecular Weight 218.18 g/mol
CAS No. 55185-82-5
Cat. No. B3329088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil
CAS55185-82-5
Molecular FormulaC8H11FN2O4
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C(=O)N1CCO)CCO)F
InChIInChI=1S/C8H11FN2O4/c9-6-5-10(1-3-12)8(15)11(2-4-13)7(6)14/h5,12-13H,1-4H2
InChIKeyIMSLFZJVAPDMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil (CAS 55185-82-5): Compound Identity and Derivative Class Context


5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil is a synthetic, N1,N3-disubstituted 5-fluorouracil (5-FU) derivative. As a member of the broader class of fluorinated pyrimidine analogs, its core structure is related to 5-FU, a well-established antimetabolite used in cancer therapy. Like other N1- and/or N3-substituted 5-FU derivatives, this compound was designed to potentially modulate the pharmacological profile relative to the parent drug, aiming to address 5-FU's well-known limitations such as poor tumor selectivity and high systemic toxicity. The current peer-reviewed and patent literature accessible through compliant sources provides foundational knowledge on this chemical class but lacks direct, head-to-head quantitative data comparing this specific derivative against its closest analogs. Therefore, procurement or selection decisions cannot currently be guided by robust publicly available comparative evidence for this exact compound.

Why 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil Cannot Be Substituted with General 5-Fluorouracil Derivatives


The fundamental rationale for developing N1,N3-disubstituted 5-fluorouracil derivatives is to overcome the severe toxicities and poor tumor selectivity of the parent drug, 5-FU. Research has demonstrated that different N-substitution patterns lead to dramatically varied outcomes in terms of bioactivity, metabolic stability, absorption, and toxicity. For instance, some 5-FU prodrugs were found to not readily liberate 5-FU as expected, while others exhibited serious liver and lung tissue toxicity in vivo, highlighting that even structurally similar analogs in this class cannot be assumed to be interchangeable. Consequently, a generic 5-FU derivative or a prodrug cannot be simply substituted for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil. However, the quantitative data that would precisely define how this specific compound's N1,N3-bis(2-hydroxyethyl) substitution pattern differentiates it from similar analogs, such as N3-hydroxyethyltegafur or other mono-substituted derivatives, is not available in the accessible, compliant literature.

Quantitative Differentiation Evidence for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil


Differentiation Unavailable: Absence of Compliant Comparator Data for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil

A systematic search of primary research papers, patents, and authoritative databases was conducted, explicitly excluding prohibited sources (benchchems, evitachem, vulcanchem, molecule). This search failed to identify any study that provides a direct, quantitative comparison between 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil and a defined comparator, such as 5-FU, N3-hydroxyethyltegafur, or another N1,N3-disubstituted analog. While the parent class of 5-FU derivatives is well-studied, the specific quantitative data required for evidence-based procurement or selection of this compound—including comparative cytotoxicity, metabolic stability, target inhibition, or in vivo efficacy—is absent from the compliant source pool.

5-Fluorouracil derivatives Anticancer agents Comparative pharmacology

Potential Application Scenarios for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil Based on Class-Level Inference


Exploratory Medicinal Chemistry and Prodrug Design

Given its structural relation to the 5-FU class, this compound may serve as a scaffold for exploratory medicinal chemistry aimed at designing novel antimetabolite prodrugs. Researchers investigating the structure-activity relationships (SAR) of N1,N3-substituted uracils could utilize it as a starting point for further derivatization, with the goal of achieving improved tumor selectivity or reduced toxicity compared to 5-FU. However, this application is speculative as no direct SAR data for this specific compound is available in the compliant literature.

Reference Standard for Analytical Method Development

In the absence of evidence for therapeutic application, 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil could theoretically be used as a reference standard or impurity marker in analytical chemistry, particularly in the quality control of fluorouracil-based pharmaceuticals. This is consistent with the practices of reference standard suppliers who offer fluorinated uracil derivatives for method validation and stability studies. However, this application is not specifically supported for this compound in the compliant source literature.

Biochemical Probe for Uracil Metabolism Studies

The compound might be used as a tool in biochemical research to study uracil metabolism or nucleic acid biochemistry, given 5-FU's known mechanism of interfering with thymidylate synthase and RNA processing. Its N1,N3-bis(2-hydroxyethyl) substitution could alter its incorporation into biological pathways, potentially offering a tool to dissect these mechanisms. This is a class-level inference and has not been verified for this specific compound as direct comparative data on metabolism or enzyme interaction has not been identified from compliant sources.

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